Cas no 4760-58-1 (Benzeneacetonitrile,4-amino-a-phenyl-)
4760-58-1 structure
Product Name:Benzeneacetonitrile,4-amino-a-phenyl-
Numero CAS:4760-58-1
MF:C14H12N2
MW:208.258482933044
CID:335100
PubChem ID:116771
Update Time:2025-04-19
Benzeneacetonitrile,4-amino-a-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile,4-amino-a-phenyl-
- (4-aminophenyl)-phenylacetonitrile
- (4-Amino-phenyl)-phenyl-acetonitrile
- [(2R,3S,6S)-3-acetyloxy-6-phenacyl-3,6-dihydro-2H-pyran-2-yl]methyl acetate
- < 4-Amino-phenyl> -phenyl-acetonitril
- 2-(4-Aminophenyl)-2-phenylacetonitrile
- AC1L7LV8
- NSC355509
- NSC355697
- Phenyl-(4-amino-phenyl)-acetonitril
- NSC 405161
- Benzeneacetonitrile, 4-amino-.alpha.-phenyl-
- SCHEMBL2734637
- NSC-405161
- .alpha.-(4-Aminophenyl)phenylacetonitrile
- EN300-57915
- (4-Aminophenyl)(phenyl)acetonitrile #
- 4760-58-1
- NSC405161
-
- Inchi: 1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2
- Chiave InChI: ICAAICSDOCMEKS-UHFFFAOYSA-N
- Sorrisi: NC1C=CC(=CC=1)C(C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 208.10016
- Massa monoisotopica: 208.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 251
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Densità: 1.145±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 72 ºC
- Punto di ebollizione: 384.6°Cat760mmHg
- Punto di infiammabilità: 186.4°C
- Indice di rifrazione: 1.626
- Solubilità: Molto leggermente solubile (0,21 g/l) (25°C),
- PSA: 49.81
Benzeneacetonitrile,4-amino-a-phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-57915-0.05g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 0.05g |
$239.0 | 2023-02-09 | ||
| Enamine | EN300-57915-0.1g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 0.1g |
$250.0 | 2023-02-09 | ||
| Enamine | EN300-57915-0.25g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 0.25g |
$262.0 | 2023-02-09 | ||
| Enamine | EN300-57915-0.5g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 0.5g |
$273.0 | 2023-02-09 | ||
| Enamine | EN300-57915-1.0g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-57915-2.5g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 2.5g |
$558.0 | 2023-02-09 | ||
| Enamine | EN300-57915-5.0g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 5.0g |
$825.0 | 2023-02-09 | ||
| Enamine | EN300-57915-10.0g |
2-(4-aminophenyl)-2-phenylacetonitrile |
4760-58-1 | 10.0g |
$1224.0 | 2023-02-09 |
Benzeneacetonitrile,4-amino-a-phenyl- Letteratura correlata
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
4760-58-1 (Benzeneacetonitrile,4-amino-a-phenyl-) Prodotti correlati
- 28694-90-8(2-(4-Aminophenyl)propanenitrile)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso